Hexylbenzene
Overview
Description
Hexylbenzene is an organic compound that belongs to the class of alkylbenzenes. It is a hydrocarbon with the molecular formula C₁₂H₁₈. This compound appears as a clear, colorless liquid with a characteristic aromatic odor. It is part of a larger family of similar substances, including ethylbenzene and butylbenzene . This compound is hydrophobic, meaning it is practically insoluble in water but soluble in organic solvents .
Mechanism of Action
Target of Action
Hexylbenzene, also known as 1-Phenylhexane, is a hydrocarbon compound . As such, it does not have a specific biological target. Instead, it interacts with biological systems in a more general manner, often through physical interactions such as solvation or partitioning.
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. As a hydrophobic compound, it can partition into biological membranes and disrupt their structure and function . This can lead to a variety of effects depending on the specific context.
Biochemical Pathways
It can indirectly affect various pathways by altering the physical properties of biological membranes . For example, it could potentially influence the function of membrane proteins, which play key roles in many biochemical pathways.
Pharmacokinetics
As a hydrophobic compound, it is likely to have low solubility in water and high solubility in lipids . This suggests that it could accumulate in fatty tissues and possibly cross the blood-brain barrier. Its elimination from the body would likely be slow due to its hydrophobic nature .
Result of Action
The specific molecular and cellular effects of this compound would depend on the context. In general, however, the disruption of membrane structure and function could lead to a wide range of effects, potentially including cytotoxicity .
Action Environment
Environmental factors can significantly influence the action of this compound. For example, its solubility and partitioning behavior can be affected by temperature and the presence of other solutes . Additionally, its stability and reactivity could be influenced by factors such as light and oxygen .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Hexylbenzene are not well-studied. Like other alkylbenzenes, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrophobic interactions due to the presence of the benzene ring and the hexyl chain .
Molecular Mechanism
As a lipophilic molecule, it could potentially interact with lipid membranes or hydrophobic pockets in proteins, influencing their function .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models
Transport and Distribution
It’s possible that it could interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylbenzene is primarily synthesized through the reaction between benzene and 1-hexene in the presence of a Friedel-Crafts catalyst, such as aluminum chloride (AlCl₃). This process is an example of an electrophilic aromatic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows the same Friedel-Crafts alkylation method. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Hexylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) under radical conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Bromination: Benzylic bromides.
Scientific Research Applications
Hexylbenzene finds applications in various scientific research fields:
Comparison with Similar Compounds
- Ethylbenzene
- Butylbenzene
- Propylbenzene
Hexylbenzene’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
hexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQMZWBSYACLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061476 | |
Record name | Benzene, hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | n-Hexylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8388 | |
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Vapor Pressure |
0.12 [mmHg] | |
Record name | n-Hexylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8388 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1077-16-3 | |
Record name | Hexylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Hexylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86141 | |
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Record name | Benzene, hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E3D1A2BZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexylbenzene?
A1: this compound has the molecular formula C12H18 and a molecular weight of 162.27 g/mol.
Q2: Are there any studies on the density, viscosity, and speed of sound of this compound mixtures?
A2: Yes, several studies have investigated the physicochemical properties of this compound mixtures. For example, research has measured the density, viscosity, speed of sound, and bulk modulus of binary mixtures of n-hexadecane and alkylbenzenes, including this compound. [] These properties are crucial for understanding the behavior of this compound in various applications, including its potential use as a fuel surrogate component. [, ]
Q3: Have researchers explored the surface tension and flash points of this compound mixtures?
A3: Yes, researchers have also examined the surface tension and flash points of binary and ternary mixtures containing this compound. [, , ] These properties are essential for assessing the safety and handling of this compound-containing mixtures, particularly in applications involving potential fire hazards.
Q4: Can this compound be used as a model compound in studies related to crude oil upgrading?
A4: Yes, this compound serves as a model compound to understand the complex chemistry of crude oil upgrading. [, ] Researchers investigate its pyrolysis under supercritical water conditions to gain insights into coke formation, a significant challenge in upgrading processes. []
Q5: What are the key findings from studies using this compound pyrolysis for understanding crude oil upgrading?
A5: Studies on this compound pyrolysis reveal the formation of numerous products, including two-ring aromatics, analyzed using techniques like two-dimensional gas chromatography mass spectrometry (GC×GC–qMS). [, ] This analysis helps unravel the reaction pathways and identify key intermediates involved in coke formation.
Q6: How do researchers employ computational chemistry to study this compound?
A6: Researchers utilize computational chemistry tools like Reaction Mechanism Generator (RMG) and quantum chemistry methods to model this compound's behavior. [, , ] These models aid in predicting product distributions, understanding reaction mechanisms, and optimizing reaction conditions for processes like crude oil upgrading.
Q7: Can you provide an example of how computational chemistry has been applied to this compound research?
A7: In one study, researchers used RMG and the CBS-QB3 quantum chemistry method to develop a detailed kinetic model of this compound pyrolysis. [] This model provided valuable insights into the reaction pathways and helped identify key thermodynamic and kinetic parameters that influence the process.
Q8: Has the biodegradation of this compound been studied?
A8: Yes, research has investigated the biodegradation of this compound, particularly by microorganisms like the yeast Trichosporon asahii B1. [] This yeast strain, isolated from oil-contaminated sediments, shows promising ability in transforming this compound and its metabolites, offering potential for bioremediation applications.
Q9: What are the implications of understanding the biodegradation of this compound?
A9: Understanding this compound's biodegradation pathways and the microorganisms involved can guide the development of effective bioremediation strategies for environments contaminated with this compound.
Q10: What analytical techniques are commonly used to study this compound and its reactions?
A10: Various analytical techniques are employed in this compound research, including:
- Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC): These techniques, often coupled with mass spectrometry (MS), are crucial for separating and identifying the complex mixture of products formed during reactions like this compound pyrolysis. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to analyze the structure and properties of this compound, as well as to monitor its interactions with other molecules in solutions. []
- Small-Angle Neutron Scattering (SANS): This technique provides information about the size and shape of nano-scale structures, such as those formed in microemulsions containing this compound. []
Q11: How is high-pressure liquid chromatography (HPLC) employed in studying this compound?
A11: HPLC plays a significant role in analyzing this compound and its derivatives. For instance, it has been used to quantify the metabolites produced during the biodegradation of this compound by microorganisms. [] Additionally, HPLC is employed in studying the solubility of this compound and related compounds in various solvents. [, ]
Q12: What are the material compatibility considerations with this compound?
A12: this compound's compatibility with materials like polymers and metals is an essential factor in various applications. For example, its use in microemulsions, which often involves contact with different materials, necessitates careful consideration of material interactions. [, ]
Q13: How does this compound behave in microemulsions?
A13: this compound exhibits interesting behavior in microemulsions, acting as an oil phase component alongside water and surfactants. [, ] Its presence can influence the stability and properties of microemulsions, making it a subject of research for applications in areas like drug delivery and chemical reactions.
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